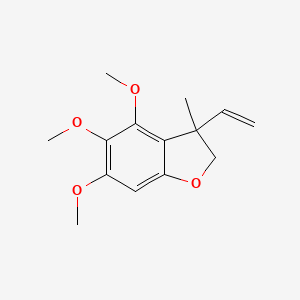
Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl-
Overview
Description
Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This particular compound is notable for its unique structural features, which include three methoxy groups and a methyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- typically involves several steps:
One-pot etherification and dehydrative cyclization: This method involves the etherification of o-hydroxyacetophenones under basic conditions, followed by dehydrative cyclization.
Dehydrative cyclization of o-hydroxybenzyl ketones: This approach uses o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones as starting materials.
Transition-metal catalysis: Cyclization of aryl acetylenes using transition-metal catalysts is another common method.
Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- undergoes various chemical reactions:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- can be compared with other benzofuran derivatives:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its therapeutic properties in treating skin conditions.
Properties
IUPAC Name |
3-ethenyl-4,5,6-trimethoxy-3-methyl-2H-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-6-14(2)8-18-9-7-10(15-3)12(16-4)13(17-5)11(9)14/h6-7H,1,8H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABNANGRQPCFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC(=C(C(=C21)OC)OC)OC)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478411 | |
| Record name | Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831171-30-3 | |
| Record name | Benzofuran, 3-ethenyl-2,3-dihydro-4,5,6-trimethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















